![molecular formula C8H20F2N2O5S2 B1403663 N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride CAS No. 1079129-48-8](/img/structure/B1403663.png)
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride
Overview
Description
“N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride” is a compound with the molecular formula C8H20F2N2O5S2 . It is also known by other names such as “Diethyl (2-methoxyethyl)methylammonium Bis (fluorosulfonyl)imide” and "bis (fluorosulfonyl)azanide;diethyl- (2-methoxyethyl)-methylazanium" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quaternary ammonium cation having an ether chain . The InChI string for this compound isInChI=1S/C8H20NO.F2NO4S2/c1-5-9 (3,6-2)7-8-10-4;1-8 (4,5)3-9 (2,6)7/h5-8H2,1-4H3;/q+1;-1
. Chemical Reactions Analysis
Ionic liquids like this compound are known to be electrochemically stable . They are used in electric double layer capacitors and are also important candidates for use in lithium secondary batteries .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.4 g/mol . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 7 rotatable bonds . Its exact mass and monoisotopic mass are both 326.07817041 g/mol . The topological polar surface area is 95.3 Ų .Scientific Research Applications
C8H20NO⋅F2NO4S2 C_8H_{20}NO \cdot F_2NO_4S_2 C8H20NO⋅F2NO4S2
, has several unique applications across different fields of research .Electrolyte Systems for Energy Storage
This compound is used to develop advanced electrolyte systems for energy storage devices. Its ionic nature and structural stability make it an excellent candidate for creating polymeric gel electrolytes that exhibit high magnesium ion (Mg2+) mobility. This application is crucial for the development of next-generation batteries with higher energy density and efficiency .
Carbon Dioxide Capture
As a room temperature ionic liquid (RTIL), this compound shows high CO_2 solubility, making it valuable for carbon capture technologies. Its ability to selectively absorb CO_2 from industrial emissions can help reduce the carbon footprint and combat climate change .
Organic Synthesis
In the field of organic chemistry, this compound can act as a solvent or catalyst for various reactions. Its unique properties may influence reaction rates, yields, and selectivity, providing a greener alternative to traditional organic solvents .
Pharmaceutical Research
The compound’s ionic characteristics could be exploited in pharmaceutical research, particularly in drug delivery systems. Its potential to form stable complexes with drugs might improve the solubility and bioavailability of certain medications .
Material Science
Researchers are exploring the use of this compound in the synthesis of novel materials. Its chemical structure could lead to the creation of materials with unique electrical, thermal, or mechanical properties .
Sensor Technology
The compound’s sensitivity to various ions and molecules makes it a good candidate for developing sensors. These sensors could be used for environmental monitoring or detecting specific biomarkers in medical diagnostics .
Green Chemistry
Lastly, the compound’s low toxicity and biodegradability align with the principles of green chemistry. It can be used to develop sustainable chemical processes that minimize the generation of hazardous substances .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Future Directions
Mechanism of Action
Target of Action
Diethyl(2-methoxyethyl)methylammonium Bis(fluorosulfonyl)imide, also known as N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride, is a type of ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and cell membranes, depending on their chemical structure and properties .
Mode of Action
It’s known that ionic liquids can interact with their targets through various mechanisms, such as altering the structure or function of proteins, disrupting cell membranes, or interacting with dna . The exact mode of action would depend on the specific targets and the environmental conditions .
Biochemical Pathways
Ionic liquids can potentially affect various biochemical pathways depending on their targets and mode of action .
Pharmacokinetics
The physicochemical properties of ionic liquids, such as their lipophilicity and stability, can influence their pharmacokinetic properties .
Result of Action
Ionic liquids can have various effects at the molecular and cellular level, such as altering protein structure or function, disrupting cell membranes, or causing dna damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature, pH, and presence of other substances can affect the properties and behavior of ionic liquids .
properties
IUPAC Name |
bis(fluorosulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.F2NO4S2/c1-5-9(3,6-2)7-8-10-4;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKPLVVWXQGNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20F2N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride | |
CAS RN |
1079129-48-8 | |
Record name | Diethyl(2-methoxyethyl)methylammonium Bis(fluorosulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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